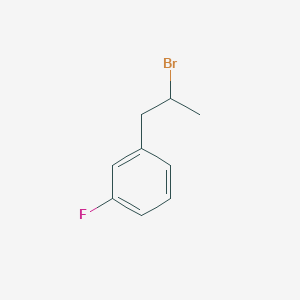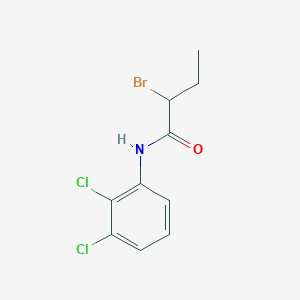
2-Bromo-N-(2,3-dichlorophenyl)butanamide
Overview
Description
2-Bromo-N-(2,3-dichlorophenyl)butanamide is a chemical compound with the empirical formula C10H10BrCl2NO . It is a solid substance .
Molecular Structure Analysis
The molecular structure of this compound has been optimized . The molecular weight of this compound is 311.00 .Physical And Chemical Properties Analysis
This compound is a solid substance . Its empirical formula is C10H10BrCl2NO and it has a molecular weight of 311.00 .Scientific Research Applications
Synthesis and Characterization
Research in organic chemistry often focuses on the synthesis and characterization of novel compounds. For instance, the synthesis of thiourea derivatives, including those with 2,3-dichlorophenyl substituents, has been explored for their potential antimicrobial properties. These compounds have shown significant activity against bacterial strains known for biofilm formation, indicating their potential as antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011). This research area could be relevant for the application of "2-Bromo-N-(2,3-dichlorophenyl)butanamide" in developing new antimicrobial strategies.
Analytical Methodologies
In analytical chemistry, the determination of bromide ions in samples with high chloride content presents a significant challenge. A study detailed a method to overcome this issue by converting bromide into bromophenols for gas chromatography-mass spectrometry analysis, offering a potential application for the study of brominated compounds like "this compound" in environmental samples (Mishra, Gosain, Jain, & Verma, 2001).
Antimicrobial and Herbicidal ActivitiesCompounds with bromo and chloro substituents have been investigated for their antimicrobial and herbicidal activities. Arylsubstituted halogen(thiocyanato)amides, including those with acetylphenyl fragments, exhibit antibacterial and antifungal properties (Baranovskyi, Symchak, Pokryshko, Klymnyuk, & Grishchuk, 2018). These findings suggest a potential research direction for assessing the bioactivity of "this compound."
Drug Discovery and Development
In drug discovery, the structure-based design has identified potent CDK2 inhibitors for cancer therapy, highlighting the role of brominated and chlorinated compounds in medicinal chemistry (Vulpetti, Casale, Roletto, Amici, Villa, & Pevarello, 2006). This area could offer insights into the pharmacological potential of "this compound."The information presented indicates that while direct studies on "this compound" are scarce, related research on brominated and chlorinated compounds offers valuable insights into possible applications in organic synthesis, analytical methods, antimicrobial strategies, and drug development. The absence of specific research on "this compound" suggests an opportunity for future investigations into its unique properties and potential applications.
Safety and Hazards
Properties
IUPAC Name |
2-bromo-N-(2,3-dichlorophenyl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrCl2NO/c1-2-6(11)10(15)14-8-5-3-4-7(12)9(8)13/h3-6H,2H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQZYEIZMKXXIIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C(=CC=C1)Cl)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrCl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


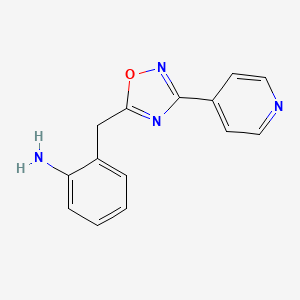
![1,1,1-Trifluoro-3-[(2-methoxyethyl)amino]propan-2-ol](/img/structure/B1445080.png)

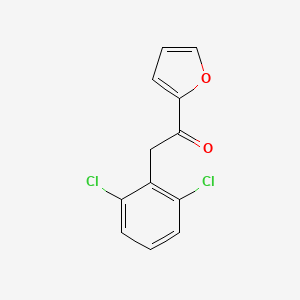
![[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1445086.png)
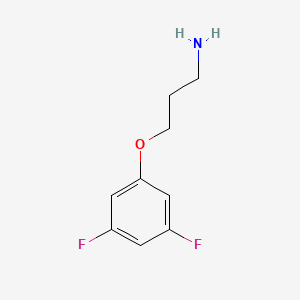
![4-[(4-Fluorophenyl)methyl]oxan-4-ol](/img/structure/B1445089.png)

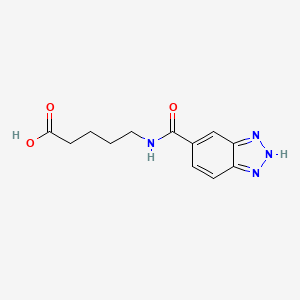
![2-[(2-Hydroxyphenyl)sulfanyl]acetohydrazide](/img/structure/B1445092.png)



